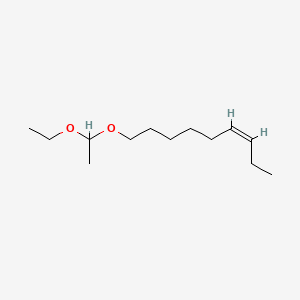
Decyl isoundecyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl isoundecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. This compound is derived from the esterification of phthalic acid with isomeric decyl alcohols. It is commonly used to increase the flexibility of plastics and plastic coatings, making it a vital component in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decyl isoundecyl phthalate is synthesized through the esterification of phthalic acid with isomeric decyl alcohols. The reaction typically involves heating phthalic acid with isomeric decyl alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous distillation to separate the desired ester from by-products and unreacted starting materials. The final product is then purified through vacuum distillation to achieve the required specifications for industrial use .
Analyse Chemischer Reaktionen
Types of Reactions
Decyl isoundecyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and isomeric decyl alcohols.
Oxidation: This compound can be oxidized to form phthalic anhydride and other oxidation products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Phthalic acid and isomeric decyl alcohols.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decyl isoundecyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and copolymers.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including reproductive toxicity and metabolic effects.
Industry: Widely used in the production of flexible PVC, coatings, and other plastic products
Wirkmechanismus
Decyl isoundecyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to hormone receptors and transport proteins. This disruption can lead to various health effects, including reproductive toxicity and metabolic disorders. The compound’s molecular targets include nuclear receptors and transport proteins involved in hormone regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisononyl phthalate: Another high-molecular-weight phthalate used as a plasticizer.
Di-n-decyl phthalate: Similar in structure and used for similar applications.
Diundecyl phthalate: Another phthalate ester with similar properties and uses
Uniqueness
Decyl isoundecyl phthalate is unique due to its specific isomeric structure, which provides distinct physical and chemical properties. Its high molecular weight and specific ester configuration make it particularly effective as a plasticizer, offering superior flexibility and durability compared to other phthalates .
Eigenschaften
CAS-Nummer |
96507-80-1 |
|---|---|
Molekularformel |
C29H48O4 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
1-O-decyl 2-O-(9-methyldecyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H48O4/c1-4-5-6-7-8-10-13-18-23-32-28(30)26-21-16-17-22-27(26)29(31)33-24-19-14-11-9-12-15-20-25(2)3/h16-17,21-22,25H,4-15,18-20,23-24H2,1-3H3 |
InChI-Schlüssel |
IKSMHHLEDXGDIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







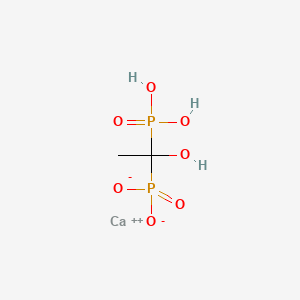
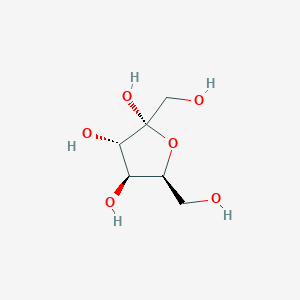
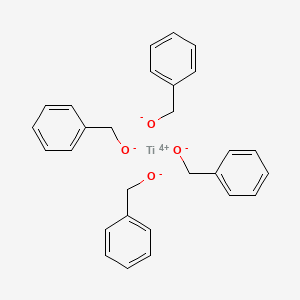
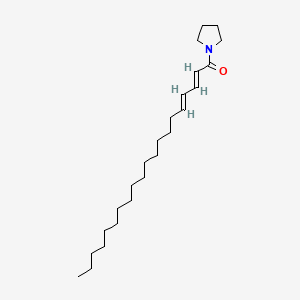

![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
